molecular formula C5H3BrF3N3 B2360227 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine CAS No. 1310918-29-6

4-Bromo-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B2360227
CAS No.: 1310918-29-6
M. Wt: 241.999
InChI Key: PIZSHCRWJOXLFZ-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)pyridazin-3-amine is a chemical compound with the molecular formula C5H3BrF3N3 and a molecular weight of 241.999. It is a derivative of pyridazine, characterized by the presence of bromine and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-6-fluoronicotinic acid with appropriate reagents to introduce the trifluoromethyl group . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Organometallic reagents, such as Grignard reagents or organolithium compounds, are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

4-Bromo-6-(trifluoromethyl)pyridazin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-(trifluoromethoxy)-1,3-benzothiazol-2-amine
  • 3-Aminopyridazine
  • Elexacaftor (a trifluoromethyl-containing drug)

Uniqueness

4-Bromo-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties. These functional groups enhance its reactivity and potential for forming diverse derivatives. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF3N3/c6-2-1-3(5(7,8)9)11-12-4(2)10/h1H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZSHCRWJOXLFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1C(F)(F)F)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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